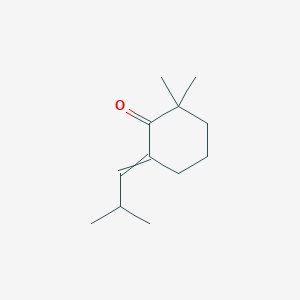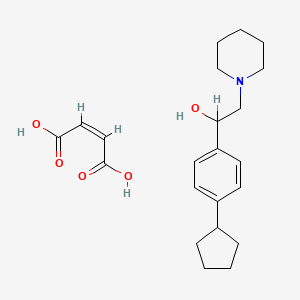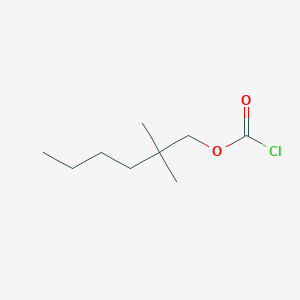
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with benzyl halides under controlled conditions. One common method includes the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then reacted with benzyl chloride in the presence of a base such as butyllithium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzyl group can be substituted by other nucleophiles under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzyl derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes and catalyze reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electrons through the phosphorus atom, making it a strong nucleophile and ligand. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. In coordination chemistry, it can form stable complexes with transition metals, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but lacks the benzyl group.
2,4-Di-tert-butyl-6-methylphenylphosphine: Similar steric properties but different substitution pattern on the phenyl ring.
Uniqueness
Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the benzyl group and the highly sterically hindered 2,4,6-tri-tert-butylphenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific applications where steric hindrance and strong nucleophilicity are desired.
Eigenschaften
CAS-Nummer |
89566-76-7 |
|---|---|
Molekularformel |
C25H37P |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
benzyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C25H37P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-16,26H,17H2,1-9H3 |
InChI-Schlüssel |
UFYDEBLFQFNQCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PCC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


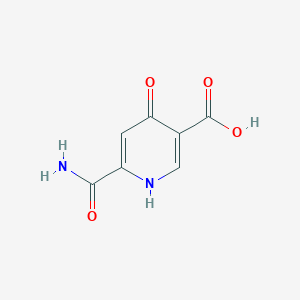

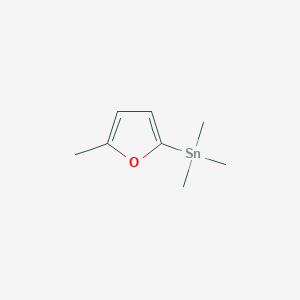
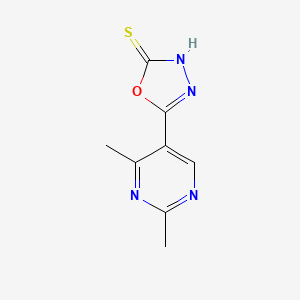
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
